![molecular formula C24H22BrFN4O2 B2812676 3-[3-(4-溴苯基)-1,2,4-噁二唑-5-基]-6-氟-1-甲基-7-(4-甲基哌啶-1-基)喹啉-4(1H)-酮 CAS No. 1111158-26-9](/img/structure/B2812676.png)
3-[3-(4-溴苯基)-1,2,4-噁二唑-5-基]-6-氟-1-甲基-7-(4-甲基哌啶-1-基)喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, an oxadiazole ring, a quinolinone structure, and a methylpiperidinyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a key feature of the structure . The bromophenyl group is attached to this ring, and the quinolinone structure is also present .科学研究应用
合成与结构分析
相关化合物的合成涉及复杂的化学反应,可产生潜在的抗菌剂和抗病毒剂。例如,一项研究描述了具有相似结构元素的化合物的合成,强调了其分子和晶体结构。此过程包括定义化合物的分子骨架并通过分子对接预测其生物活性 (Vaksler 等人,2023)。另一个研究重点是新型喹诺酮与杂环稠合的设计、合成和抗菌活性分析,展示了在创建具有增强生物活性的化合物方面的方法学进步 (Desai 等人,2021)。
生物学特性
具有恶二唑环和喹啉酮结构的化合物已显示出广泛的生物动力学活性。例如,一些衍生物已被合成并筛选用于针对各种细菌和真菌的体外抗菌检测,突出了它们作为治疗剂的潜力 (Faldu 等人,2014)。另一个研究途径探索了氟喹诺酮 C3-异构体衍生物的抗肿瘤活性,其中引入恶二唑杂环作为 C-3 羧基的异构体已表明具有显着的抗肿瘤特性 (胡国强,2012)。
属性
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrFN4O2/c1-14-7-9-30(10-8-14)21-12-20-17(11-19(21)26)22(31)18(13-29(20)2)24-27-23(28-32-24)15-3-5-16(25)6-4-15/h3-6,11-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVMMZBEKBMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)Br)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。